UNII-JRC6A3N4QM

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

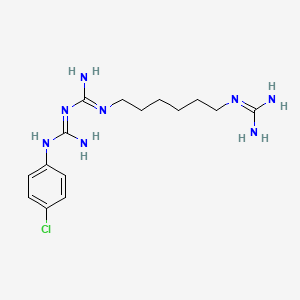

Unii-jrc6A3N4QM, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₂₅ClN₈ and its molecular weight is 352.87. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物研究

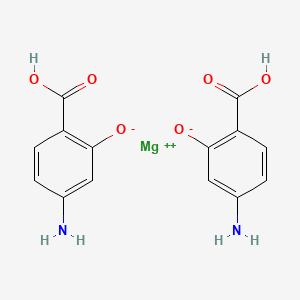

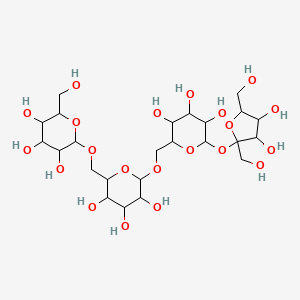

氯己定二葡糖酸盐杂质N用于药物研究,用于识别和分离各种应力下的氯己定二葡糖酸盐(CHG)溶液中的杂质 {svg_1}. 每个CHG杂质的结构分配涉及从HPLC-MS数据中进行初步鉴定,然后合成相应的标准品 {svg_2}.

降解研究

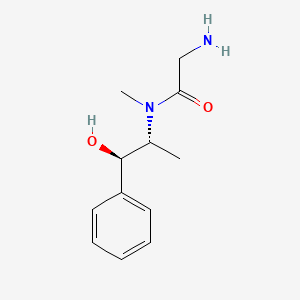

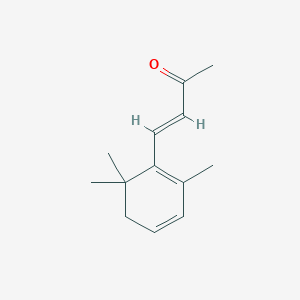

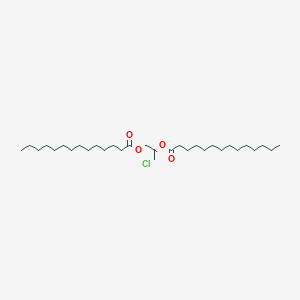

报道了通过热、光和低pH值系统性应力的CHG溶液的降解研究,并鉴定了由此产生的杂质,并对其进行了近似定量 {svg_3}. 提出了对CHG溶液施加的每组应力条件的降解机制 {svg_4}.

质量保证

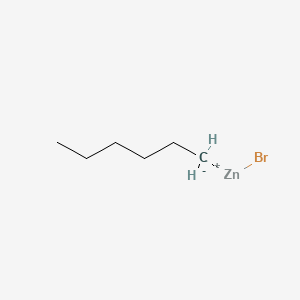

该化合物在氯己定的质量保证中起着至关重要的作用。 控制氯己定活性药物成分和凝胶产品中的4-氯苯胺杂质非常重要 {svg_5}.

口腔抗菌剂

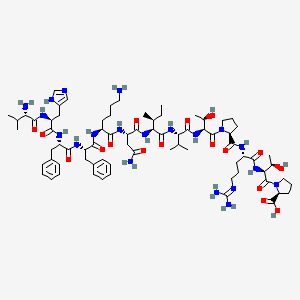

氯己定二葡糖酸盐杂质N用作口腔抗菌剂 {svg_6}. 它是杀菌漱口水中的活性成分 {svg_7}.

抗菌剂

该化合物还用作抗菌剂 {svg_8}. 它用于宠物洗发水、手术润滑剂和湿巾以及洗手液等产品 {svg_9}.

皮肤消毒

生化分析

Biochemical Properties

Chlorhexidine guanidine plays a significant role in biochemical reactions, particularly in disrupting microbial cell membranes. It interacts with various enzymes, proteins, and other biomolecules within microbial cells. The primary mechanism involves binding to the negatively charged phosphate groups on the microbial cell membrane, leading to increased permeability and leakage of intracellular contents. This interaction disrupts essential cellular processes, ultimately resulting in cell death. Additionally, chlorhexidine guanidine can inhibit the activity of certain enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .

Cellular Effects

Chlorhexidine guanidine exerts profound effects on various types of cells and cellular processes. In microbial cells, it disrupts cell membrane integrity, leading to cell lysis and death. In mammalian cells, chlorhexidine guanidine can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce oxidative stress and apoptosis in certain cell types, which can impact cell function and viability. Furthermore, chlorhexidine guanidine can modulate the expression of genes involved in inflammatory responses, potentially affecting immune cell function .

Molecular Mechanism

The molecular mechanism of chlorhexidine guanidine involves multiple interactions at the molecular level. It binds to the cell membrane phospholipids, causing disruption of the lipid bilayer and increased membrane permeability. This binding interaction leads to leakage of intracellular components, such as nucleotides, amino acids, and ions, which are essential for cell survival. Additionally, chlorhexidine guanidine can inhibit the activity of enzymes involved in DNA replication and protein synthesis, further compromising microbial cell viability. The compound’s ability to induce oxidative stress and generate reactive oxygen species also contributes to its antimicrobial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chlorhexidine guanidine can vary over time. The compound is relatively stable and maintains its antimicrobial activity for extended periods. Prolonged exposure to chlorhexidine guanidine can lead to the development of resistance in certain microbial populations. Studies have shown that repeated use of chlorhexidine guanidine can result in the selection of resistant strains, which may exhibit reduced susceptibility to the compound. Additionally, long-term exposure to chlorhexidine guanidine can impact cellular function, leading to changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of chlorhexidine guanidine vary with different dosages in animal models. At low doses, the compound exhibits potent antimicrobial activity without significant toxic effects. At higher doses, chlorhexidine guanidine can induce toxic effects, including tissue irritation, inflammation, and cytotoxicity. In animal studies, high doses of chlorhexidine guanidine have been associated with adverse effects on liver and kidney function, as well as alterations in hematological parameters. These findings highlight the importance of determining the optimal dosage to balance efficacy and safety .

Metabolic Pathways

Chlorhexidine guanidine is involved in various metabolic pathways, primarily related to its antimicrobial activity. The compound interacts with enzymes and cofactors involved in microbial metabolism, disrupting essential biochemical reactions. For example, chlorhexidine guanidine can inhibit the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production in microbial cells. Additionally, chlorhexidine guanidine can affect metabolic flux and alter metabolite levels, further compromising microbial viability .

Transport and Distribution

Within cells and tissues, chlorhexidine guanidine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments. For instance, chlorhexidine guanidine can bind to membrane transporters, allowing its entry into microbial cells. Once inside the cell, chlorhexidine guanidine can accumulate in the cytoplasm and interact with intracellular targets, such as enzymes and nucleic acids. This localization is crucial for its antimicrobial activity .

Subcellular Localization

Chlorhexidine guanidine exhibits specific subcellular localization, which influences its activity and function. The compound can target and accumulate in specific compartments or organelles within cells. For example, chlorhexidine guanidine can localize to the cell membrane, where it disrupts membrane integrity and induces cell lysis. Additionally, chlorhexidine guanidine can interact with intracellular organelles, such as mitochondria and the endoplasmic reticulum, affecting their function and contributing to its antimicrobial effects. The subcellular localization of chlorhexidine guanidine is influenced by targeting signals and post-translational modifications .

属性

IUPAC Name |

(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-(diaminomethylideneamino)hexyl]guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25ClN8/c16-11-5-7-12(8-6-11)23-15(20)24-14(19)22-10-4-2-1-3-9-21-13(17)18/h5-8H,1-4,9-10H2,(H4,17,18,21)(H5,19,20,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCPTPJOWXCZFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N)N)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)N)N)/N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.86 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152504-10-4 |

Source

|

| Record name | Chlorhexidine guanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152504104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLORHEXIDINE GUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRC6A3N4QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1142078.png)

![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)